![molecular formula C14H15NO2S2 B2929735 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide CAS No. 1448135-95-2](/img/structure/B2929735.png)
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Therapeutic Applications
Thiophene derivatives have been reported to possess a wide range of therapeutic properties. They have been effective in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Antibacterial Activity
Amino thiophene-2-carboxamide derivatives have shown enhanced antibacterial activity against various organisms, including E. coli , P. aeruginosa , S. aureus , and B. subtilis . This suggests the potential use of this compound in developing new antibacterial agents .
Antioxidant Properties
The compound’s structure, particularly the thiophene ring, may contribute to antioxidant properties, which are valuable in preventing oxidative stress-related diseases .
Drug Design and Synthesis
The compound’s diverse functional groups make it a candidate for the design and synthesis of novel drugs with a broad spectrum of pharmacological activities .
Pharmacological Research
Given the therapeutic importance of thiophene derivatives, this compound could be pivotal in pharmacological research, especially in the search for lead molecules with high efficacy and low toxicity .
Mechanism of Action
Target of Action
This compound lacks a known origin or established significance in scientific research due to the absence of data.
Mode of Action
The specific arrangement of these groups can influence the overall properties of the molecule.
Biochemical Pathways
Due to the lack of research, specific biochemical pathways affected by this compound are unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown .
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-18-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJFDMYLSIZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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